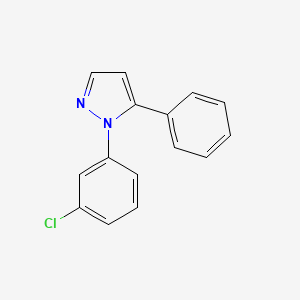

1-(3-chlorophenyl)-5-phenyl-1H-pyrazole

Description

Structure

3D Structure

Properties

CAS No. |

299162-79-1 |

|---|---|

Molecular Formula |

C15H11ClN2 |

Molecular Weight |

254.71 g/mol |

IUPAC Name |

1-(3-chlorophenyl)-5-phenylpyrazole |

InChI |

InChI=1S/C15H11ClN2/c16-13-7-4-8-14(11-13)18-15(9-10-17-18)12-5-2-1-3-6-12/h1-11H |

InChI Key |

RIVLZSKNTVHDOI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=NN2C3=CC(=CC=C3)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1 3 Chlorophenyl 5 Phenyl 1h Pyrazole and Its Analogues

Conventional Synthetic Approaches for Pyrazole (B372694) Scaffolds

Traditional methods for pyrazole synthesis have long been established and remain widely used due to their reliability and accessibility of starting materials.

Cyclocondensation Reactions of Hydrazine (B178648) Derivatives with 1,3-Difunctional Systems

The most classical and straightforward approach to the pyrazole nucleus is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dielectrophilic species, most commonly a 1,3-dicarbonyl compound. beilstein-journals.orgnih.gov In the context of synthesizing 1-(3-chlorophenyl)-5-phenyl-1H-pyrazole, this would involve the reaction of (3-chlorophenyl)hydrazine (B1595953) with a 1,3-dicarbonyl compound. The starting material, (3-chlorophenyl)hydrazine, can be prepared from 3-chloroaniline (B41212) through a diazotization reaction, followed by reduction. google.com

A pertinent example is the synthesis of a closely related analogue, 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester. This is achieved by refluxing a solution of (3-chlorophenyl)hydrazine hydrochloride, ethyl(ethoxymethylene)cyanoacetate, and potassium carbonate in ethanol. The reaction proceeds for 20 hours, and upon cooling and precipitation in ice water, the desired product is obtained with a 67% yield. prepchem.com

The general mechanism for this type of reaction involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The regioselectivity of the reaction, which determines the position of the substituents on the pyrazole ring, can be influenced by the nature of the substituents on both the hydrazine and the 1,3-dicarbonyl compound, as well as the reaction conditions. acs.org

Claisen-Schmidt Condensation Followed by Cyclization

The Claisen-Schmidt condensation provides a versatile route to α,β-unsaturated ketones, commonly known as chalcones, which are excellent precursors for pyrazole synthesis. wikipedia.orgnih.gov This method involves the base-catalyzed condensation of an aromatic aldehyde with a ketone. wikipedia.org For the synthesis of this compound, a suitable chalcone (B49325) would be 1,3-diphenyl-2-propen-1-one, which can be synthesized via the Claisen-Schmidt condensation of benzaldehyde (B42025) and acetophenone.

Once the chalcone is obtained, it can be reacted with (3-chlorophenyl)hydrazine in a subsequent cyclization step to form the pyrazoline intermediate. This intermediate then undergoes oxidation to yield the final aromatic pyrazole. This two-step approach is a common strategy for the synthesis of various 1,5-diarylpyrazoles.

Advanced and Sustainable Synthetic Strategies

In recent years, a strong emphasis has been placed on the development of more efficient, environmentally friendly, and sustainable methods for chemical synthesis. This has led to the emergence of several advanced strategies for pyrazole synthesis.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has gained significant traction as a powerful tool for accelerating chemical reactions. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher yields and cleaner reaction profiles. nih.govdergipark.org.trnih.gov

In the context of pyrazole synthesis, microwave irradiation can be applied to the cyclocondensation of chalcones with hydrazine derivatives. For instance, the synthesis of 1-[5-(substituted aryl)-1H-pyrazol-3-yl]-3,5-diphenyl-1H-1,2,4-triazoles has been efficiently achieved by irradiating a mixture of the corresponding chalcone and hydrazine hydrate (B1144303) in the presence of glacial acetic acid for just 10 minutes at 280 W. nih.gov This methodology can be readily adapted for the synthesis of this compound and its analogues. The key advantages of this approach include its speed, efficiency, and often milder reaction conditions compared to conventional heating. nih.gov

Catalytic Methods

The use of catalysts can significantly enhance the efficiency and selectivity of pyrazole synthesis. Various catalysts, including both metal-based and non-metal-based systems, have been employed. For example, a cerium-based heterogeneous catalyst, [Ce(L-Pro)2]2(Oxa), has been shown to be effective for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and phenylhydrazine (B124118) at room temperature. rsc.org

Another example is the use of molecular iodine as a catalyst in a one-pot multicomponent reaction for the synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles from benzoylacetonitriles, arylhydrazines, and diaryl diselenides. nih.gov The development of reusable heterogeneous catalysts is particularly attractive from a green chemistry perspective, as it simplifies product purification and reduces waste. google.com

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form a product that contains the essential parts of all the starting materials, offer significant advantages in terms of efficiency, atom economy, and operational simplicity. beilstein-journals.orgnih.govmdpi.com

Several MCRs have been developed for the synthesis of highly substituted pyrazoles. For instance, a one-pot, five-component reaction of hydrazine hydrate, ethyl acetoacetate, 1,3-dimethyl barbituric acid, an aryl aldehyde, and ammonium (B1175870) acetate (B1210297) in water has been reported for the synthesis of pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidine-diones. mdpi.com Another example is the iodine-catalyzed three-component synthesis of 5-aminopyrazoles from benzoylacetonitriles, arylhydrazines, and diaryl diselenides. nih.gov A "one-pot" synthesis of 4-substituted 1,5-diaryl-1H-pyrazole-3-carboxylic acids has also been developed, combining a sterically hindered Claisen condensation, a Knorr reaction, and hydrolysis in a single sequence. organic-chemistry.org These MCR strategies provide rapid access to complex pyrazole derivatives from simple and readily available starting materials.

Solvent-Free Techniques

The synthesis of pyrazole derivatives, including this compound, has increasingly moved towards environmentally benign methods, with solvent-free techniques gaining prominence. These methods not only reduce chemical waste but often lead to higher yields and shorter reaction times.

General Approaches:

Condensation Reactions: A primary solvent-free method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. rsc.org For the target molecule, this would involve the reaction of a suitable β-diketone with (3-chlorophenyl)hydrazine. The reaction can be catalyzed by a small amount of acid, such as sulfuric acid, and proceeds efficiently at room temperature. rsc.org

Microwave-Assisted Synthesis: The use of microwave irradiation under solvent-free conditions is another effective strategy. mdpi.com This high-energy method can significantly accelerate the cycloaddition reaction between precursors like α,β-unsaturated carbonyl compounds (chalcones) and hydrazines, leading to 3,5-disubstituted-1H-pyrazoles in high yields. mdpi.com

Grinding Method: A simple and efficient solvent-free technique involves the mechanical grinding of reactants. researchgate.net This method, often referred to as mechanochemistry, can promote reactions between solid reactants without the need for any solvent, offering a green alternative for pyrazole synthesis. researchgate.net

Use of Catalytic Ionic Liquids: Ionic liquids can serve as both the catalyst and the reaction medium in solvent-free syntheses. For instance, tetrabutylammonium (B224687) bromide (TBAB) has been used to facilitate the one-pot, three-component synthesis of highly functionalized pyrazoles at room temperature with good yields. tandfonline.com Similarly, N-methyl pyridinium (B92312) toluene (B28343) sulfonate (NMPyTs) has been employed as a reusable ionic liquid catalyst for the synthesis of pyrano[2,3-c]pyrazole derivatives under solvent-free conditions. jetir.org

These solvent-free methodologies represent a significant advancement in the synthesis of pyrazole derivatives, offering greener and more efficient pathways compared to traditional solvent-based methods.

Functionalization and Derivatization Strategies

The this compound scaffold is a versatile platform that can be modified through various functionalization and derivatization strategies to explore new chemical space and biological activities. These modifications typically target the pyrazole ring or the attached phenyl rings.

Key Strategies:

Introduction of Carboxylic Acid Groups: A common functionalization is the introduction of a carboxylic acid group, as seen in the analogue 1-(3-chlorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. sigmaaldrich.com This functional group serves as a valuable handle for further derivatization, such as the formation of amides, esters, and other acid derivatives.

Formation of Hydrazides and Subsequent Heterocycles: The carboxylic acid functionality can be converted into a carboxylic acid hydrazide. For example, in a related series, 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid was converted to its hydrazide. researchgate.net This hydrazide can then be used as a building block to construct other heterocyclic rings, such as 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles. researchgate.net

Synthesis of Carbothioamides: The pyrazole core can be derivatized to include a carbothioamide group. These intermediates are highly useful for synthesizing thiazole-containing pyrazoles through cyclocondensation reactions with substituted phenacyl bromides. nih.gov This strategy allows for the introduction of a new five-membered heterocyclic ring onto the pyrazole scaffold.

Formylation for Ligand Synthesis: The pyrazole ring can be functionalized by introducing formyl (-CHO) groups. rsc.org These aldehyde functionalities are precursors for creating asymmetric imine ligands, which are valuable in the development of mixed-metal polynuclear complexes. rsc.org

The ability to functionalize and derivatize the this compound core opens up extensive possibilities for creating a wide array of new molecules with potentially unique properties.

Spectroscopic Characterization Techniques for Structural Confirmation

The definitive structural confirmation of this compound and its derivatives relies on a combination of modern spectroscopic techniques. These methods provide detailed information about the molecular structure, connectivity, and functional groups present. nih.gov

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is fundamental for elucidating the carbon-hydrogen framework.

¹H NMR: In a typical ¹H NMR spectrum of a 1,5-disubstituted pyrazole, the proton on the C4 position of the pyrazole ring would appear as a distinct singlet. The aromatic protons on the 3-chlorophenyl and 5-phenyl rings would exhibit complex multiplet patterns in the aromatic region of the spectrum. nih.gov

¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The signals for the pyrazole ring carbons appear at characteristic chemical shifts, distinct from the aromatic carbons of the phenyl and chlorophenyl rings. rsc.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Electron Ionization (EI-MS): This technique would show a molecular ion peak [M]⁺ corresponding to the exact mass of the compound. The fragmentation pattern would likely show characteristic losses, such as the loss of a chlorine atom or fragmentation of the pyrazole ring. nist.gov

Electrospray Ionization (ESI-MS): For derivatives, ESI-MS is commonly used to observe the protonated molecule [M+H]⁺. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups.

The IR spectrum would show characteristic C-H stretching vibrations for the aromatic rings and the pyrazole ring.

C=C and C=N stretching vibrations from the aromatic and pyrazole rings would appear in the 1400-1600 cm⁻¹ region. nih.govnist.gov

The C-Cl stretching vibration from the chlorophenyl group would also be observable.

Below are tables summarizing typical spectroscopic data expected for pyrazole derivatives based on closely related structures.

Table 1: Expected ¹H NMR Chemical Shifts for Pyrazole Derivatives

| Proton | Expected Chemical Shift (δ ppm) | Multiplicity |

|---|---|---|

| Pyrazole-H4 | ~6.5-7.2 | s |

Data based on analogues like 5-(4-chlorophenyl)-3-(4-(4-fluorophenyl)thiazol-2-yl)-1-phenyl-1H-pyrazole. nih.gov

Table 2: Expected ¹³C NMR Chemical Shifts for Pyrazole Derivatives| Carbon | Expected Chemical Shift (δ ppm) |

|---|---|

| Pyrazole-C4 | ~103-107 |

| Pyrazole-C3/C5 | ~140-155 |

Data based on analogues like 1-(4-chlorophenyl)-3,5-diethyl-1H-pyrazole. rsc.org

Table 3: Expected IR Absorption Bands for Pyrazole Derivatives| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000-3100 |

| C=N Stretch (Pyrazole) | ~1500-1600 |

| C=C Stretch (Aromatic) | ~1400-1600 |

Data based on known spectra of phenyl- and chloro-substituted heterocycles. nih.govnist.gov

Investigation of Biological Activities and Underlying Mechanisms

Enzyme Inhibition Profiles

The following subsections detail the known inhibitory activities of pyrazole (B372694) derivatives against several key enzymes. It is important to reiterate that this information is based on related compounds and not on direct studies of 1-(3-chlorophenyl)-5-phenyl-1H-pyrazole.

The 1,5-diarylpyrazole structure is a cornerstone of many selective COX-2 inhibitors. nih.gov This class of non-steroidal anti-inflammatory drugs (NSAIDs) functions by inhibiting cyclooxygenase enzymes, which are key to the synthesis of prostaglandins (B1171923) involved in inflammation and pain.

Selective COX-2 inhibitors are designed to preferentially bind to the COX-2 isozyme over the constitutively expressed COX-1 isozyme, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs. The selectivity of 1,5-diarylpyrazoles is attributed to the presence of a sulfonamide or a similar functional group that can interact with a specific side pocket present in the active site of the COX-2 enzyme but absent in COX-1.

A series of sulfonamide-containing 1,5-diarylpyrazole derivatives have been synthesized and shown to be potent and selective inhibitors of COX-2. nih.gov For instance, the celebrated anti-inflammatory drug Celecoxib, chemically known as 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, is a prime example of a 1,5-diarylpyrazole that exhibits high selectivity for COX-2. nih.gov The structure-activity relationship studies of these compounds indicate that the nature and position of substituents on the phenyl rings at the 1 and 5 positions of the pyrazole core are crucial for their inhibitory potency and selectivity. mdpi.com Compounds with electron-withdrawing groups have shown excellent COX-2 inhibitory activity. mdpi.com

While no specific IC50 values are available for this compound, the inhibitory data for related compounds underscore the potential of this scaffold.

Table 1: COX-2 Inhibitory Activity of Representative 1,5-Diarylpyrazole Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Compound T3 | 4.655 | 0.781 | 5.96 |

| Compound T5 | 5.596 | 0.781 | 7.16 |

Data sourced from a study on dual anti-inflammatory and anticancer activity of novel 1,5-diaryl pyrazole derivatives. mdpi.comresearchgate.net

The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with the ATP-binding site of various kinases. nih.gov Consequently, numerous pyrazole derivatives have been investigated as kinase inhibitors for potential use in cancer therapy.

While specific data for this compound is not available, related 1,5-diarylpyrazole derivatives have been evaluated for their inhibitory effects on kinases such as Epidermal Growth Factor Receptor (EGFR). For example, a series of 1,5-diarylpyrazole carboxamide derivatives were designed and synthesized, with some compounds showing promising cytotoxic activity against cancer cell lines and potential to inhibit EGFR-TK. ekb.eg Molecular docking studies of these compounds suggested their ability to bind to the erlotinib (B232) binding site of EGFR. ekb.eg

Furthermore, pyrazole derivatives have been identified as inhibitors of Cyclin-Dependent Kinase 8 (CDK8), a target of interest in inflammatory diseases and cancer. nih.gov The development of pyrazole-based inhibitors for various kinases is an active area of research, with the substitution pattern on the pyrazole ring playing a critical role in determining the target kinase and inhibitory potency.

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for some pathogenic bacteria, such as Helicobacter pylori. Inhibition of urease is a therapeutic strategy for treating infections caused by these bacteria. Although the direct urease inhibitory activity of this compound has not been reported, other pyrazole derivatives have been explored for this purpose. The general structure of pyrazole allows for modifications that could lead to effective urease inhibition.

Alpha-amylase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic approach for managing type 2 diabetes. Research into the alpha-amylase inhibitory potential of pyrazole derivatives is an emerging field. Studies on pyrazole-indole conjugates have shown promising results against α-amylase. researchgate.net For instance, a pyrazole-indole conjugate, compound 14b in a specific study, demonstrated significant inhibitory activity against α-amylase with an IC50 value of 4.21 ± 0.03 µg/mL. researchgate.net This suggests that the pyrazole scaffold can be a viable starting point for designing new alpha-amylase inhibitors.

Factor XIa is a serine protease that plays a significant role in the intrinsic pathway of blood coagulation. Its inhibition is a target for the development of new antithrombotic agents with a potentially lower risk of bleeding compared to traditional anticoagulants. There is currently no available information in the scientific literature regarding the investigation of this compound or closely related 1,5-diarylpyrazoles as inhibitors of Factor XIa.

Nucleosidase and DNA Gyrase B Inhibition in Bacterial Pathogens

The pyrazole scaffold is a key component in the development of novel antibacterial agents, particularly those targeting bacterial DNA gyrase. This enzyme is essential for bacterial DNA replication and is a validated target for antibiotics. Several studies have synthesized and tested pyrazole derivatives for their ability to inhibit DNA gyrase, leading to antibacterial effects.

One line of research focused on N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives, which showed potent inhibitory activity against the DNA gyrase of Staphylococcus aureus and Bacillus subtilis. Another study identified 1,3-diphenyl-1H-pyrazol-5-ols as effective agents against methicillin-resistant Staphylococcus aureus (MRSA), with molecular docking studies confirming DNA gyrase as the likely target. While these findings underscore the potential of the pyrazole core in designing antibacterial drugs, specific studies evaluating this compound for its effects on either DNA gyrase B or nucleosidase in bacterial pathogens have not been identified.

Protein Glycation Inhibition

Protein glycation is a non-enzymatic process implicated in diabetic complications and aging. While various heterocyclic compounds are investigated for their ability to inhibit this process, a review of available scientific literature did not yield specific studies or data concerning the activity of this compound as a protein glycation inhibitor.

Receptor Modulation Studies

Estrogen Receptor Alpha (ER-α) Modulation

The pyrazole structure serves as a versatile scaffold for ligands that modulate estrogen receptors (ERs), which are critical targets in therapies for hormone-dependent cancers and other conditions. Researchers have successfully designed pyrazole-based compounds that can act as either agonists (activators) or antagonists (blockers) of Estrogen Receptor Alpha (ER-α).

For example, a tetrasubstituted pyrazole known as propyl-pyrazole-triol (PPT) was developed as the first highly selective ER-α agonist. Conversely, another complex pyrazole derivative, 1,3-bis(4-hydroxyphenyl)-4-methyl-5-[4-(2-piperidinylethoxy)phenol]-1H-pyrazole dihydrochloride (B599025) (MPP), is a well-established selective ER-α antagonist. The activity of these compounds depends heavily on their specific substitution patterns, which allow for precise interactions within the ligand-binding domain of the receptor. The simpler diaryl structure of this compound has not been specifically evaluated in this context, and its potential modulatory effect on ER-α remains uncharacterized.

Cannabinoid Receptor (CB1) Antagonism

The 1,5-diarylpyrazole scaffold is famously associated with the antagonism of the Cannabinoid Receptor 1 (CB1). The first selective CB1 antagonist to be well-characterized was rimonabant (B1662492), a compound featuring a 1,5-diarylpyrazole core. This class of compounds has been extensively studied for its potential in treating obesity and metabolic disorders by blocking the effects of endocannabinoids in the central nervous system.

The potency and selectivity of these antagonists are highly dependent on the substituents at the 1, 3, and 5 positions of the pyrazole ring. Rimonabant, for instance, has a 2,4-dichlorophenyl group at the 1-position, a 4-chlorophenyl group at the 5-position, and a piperidinyl-carboxamide group at the 3-position. The latter group, in particular, is considered a key structural requirement for potent CB1 antagonistic activity. The subject compound, this compound, shares the basic 1,5-diarylpyrazole structure but lacks the critical carboxamide substituent at the 3-position and has a different chlorination pattern. This suggests it would not function as a potent CB1 antagonist in the same manner as rimonabant and its analogues.

Table 2: CB1 Receptor Binding Affinity of a Prototypical Diarylpyrazole Antagonist

| Compound | Target | Kᵢ (nM) | Receptor Selectivity |

|---|---|---|---|

| Rimonabant | CB1 | 2 | >500-fold vs CB2 |

Data for the archetypal CB1 antagonist Rimonabant, provided for contextual comparison.

GABAA Receptor Modulation

The GABAA receptor is a major inhibitory neurotransmitter receptor in the brain and a target for drugs that treat anxiety, seizures, and sleep disorders. The structural diversity of compounds that can modulate this receptor is vast, and some heterocyclic scaffolds incorporating pyrazole moieties have been explored. For example, pyrazoles have been used as substituents on other core structures, such as benzimidazoles, to create GABAA receptor modulators. However, there is no direct scientific literature available that investigates or demonstrates the modulation of the GABAA receptor by the specific compound this compound.

Anticancer and Antiproliferative Activities

The potential of this compound and its derivatives as anticancer agents has been a subject of significant investigation. Researchers have explored its cytotoxic effects against several human cancer cell lines and have begun to unravel the cellular mechanisms responsible for its antiproliferative action.

In Vitro Evaluation Against Specific Cancer Cell Lines

The cytotoxic effects of pyrazole derivatives have been evaluated against a panel of human cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HT-29 (colon cancer). Studies have shown that 1,3,5-trisubstituted-1H-pyrazole derivatives exhibit notable antiproliferative activity against various cancer cell lines. nih.gov For instance, certain derivatives have demonstrated significant cytotoxicity against MCF-7, A549, and PC-3 (prostate cancer) cell lines. nih.gov One study highlighted that specific 1,3,5-triaryl-1H-pyrazole derivatives were particularly potent against HT-29 and MCF-7 cell lines. researchgate.net

Table 1: In Vitro Anticancer Activity of Selected Pyrazole Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 1,3,5-trisubstituted-1H-pyrazole derivative | MCF-7 | 3.9–35.5 | nih.gov |

| 1,3,5-trisubstituted-1H-pyrazole derivative | A549 | Not specified | nih.gov |

| 1,3,5-triaryl-1H-pyrazole (Compound 5f) | HT-29 | 27.7 | researchgate.net |

| 1,3,5-triaryl-1H-pyrazole (Compound 5l) | MCF-7 | 39.2 | researchgate.net |

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Cellular Mechanisms of Antiproliferative Action

Research into the mechanisms underlying the anticancer effects of pyrazole derivatives has pointed towards the induction of apoptosis and cell cycle arrest. For example, certain 1,3,5-trisubstituted-1H-pyrazole derivatives were found to decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of pro-apoptotic proteins such as Bax, p53, and Caspase-3. nih.gov This suggests that these compounds may trigger programmed cell death in cancer cells. Furthermore, some pyrazole derivatives have been shown to induce cell cycle arrest, a process that halts cell division. nih.gov Specifically, one novel pyrazole derivative was observed to cause S phase arrest in the MDA-MB-231 breast cancer cell line. nih.gov

Antimicrobial Activities

In addition to its anticancer potential, this compound and related compounds have been investigated for their ability to combat microbial infections. These studies have encompassed a range of pathogens, including bacteria and fungi.

Antibacterial Spectrum and Quantitative Assessment (MIC/MBC)

The antibacterial properties of pyrazole derivatives have been tested against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key parameters used to quantify this activity. For instance, a series of 1'-(4-chlorophenyl)pyrazole containing 3,5-disubstituted pyrazoline derivatives were synthesized and screened for their antibacterial activity. nitk.ac.in Similarly, other studies have reported on the synthesis of 1,3,5-trisubstituted pyrazole derivatives and their evaluation against various bacterial strains, with some compounds showing promising activity. greenpharmacy.info The antibacterial efficacy has been attributed to the pyrazole nucleus, which is a core component of these molecules. jocpr.com

Table 2: Antibacterial Activity of Selected Pyrazole Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 1'-(4-chlorophenyl)pyrazole derivative (10e) | Not Specified | 1.56 | nitk.ac.in |

| 1'-(4-chlorophenyl)pyrazole derivative (10c) | Not Specified | 6.25 | nitk.ac.in |

| Pyrazole-triazole hybrid | Gram-positive/negative strains | 10-15 | nih.gov |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Antifungal Activities

The antifungal potential of pyrazole derivatives has also been explored. Studies have shown that certain pyrazole-containing compounds exhibit inhibitory activity against various fungal species. For example, a series of 1'-(4-chlorophenyl)pyrazole derivatives demonstrated antifungal activity. nitk.ac.in The presence of the pyrazole ring is considered crucial for this biological action. jocpr.com Research has also been conducted on N-glycoside derivatives of phenyl pyrazole, with some synthesized compounds showing screening results for antifungal activity.

Antitubercular Activity

A significant area of research has been the evaluation of pyrazole derivatives against Mycobacterium tuberculosis, the causative agent of tuberculosis. Several studies have reported on the synthesis and antitubercular screening of various pyrazole-based compounds. nitk.ac.inresearchgate.net For instance, a series of 1'-(4-chlorophenyl)pyrazole containing 3,5-disubstituted pyrazoline derivatives were synthesized and evaluated for their activity against M. tuberculosis. nitk.ac.in The results indicated that some of these compounds exhibited potent antitubercular activity, with one derivative showing a minimum inhibition concentration as low as 1.56 µg/ml. nitk.ac.in Another study highlighted a pyrazole derivative, NSC 18725, which was found to inhibit the growth of intracellular Mycobacterium tuberculosis by inducing autophagy. nih.gov

Anti-inflammatory Activities

The anti-inflammatory potential of novel compounds is a significant area of pharmaceutical research. The following subsections describe standard experimental models that are frequently employed to assess these properties.

In Vivo Models for Inflammation Assessment (e.g., Carrageenan-Induced Paw Edema)

The carrageenan-induced paw edema model in rodents is a widely accepted and classical method for evaluating acute anti-inflammatory activity. nih.govrjpbr.com In this assay, a phlogistic agent, carrageenan, is injected into the sub-plantar tissue of the rodent's paw, inducing a localized inflammatory response characterized by swelling (edema).

The typical experimental procedure involves measuring the paw volume of the animals before and at various time points after the carrageenan injection. The test compound, in this case, this compound, would be administered orally or intraperitoneally prior to the carrageenan challenge. The percentage of inhibition of edema by the test compound is then calculated by comparing the increase in paw volume in the treated group with the control group that receives only the vehicle. A statistically significant reduction in paw edema indicates potential anti-inflammatory activity.

While no specific data for this compound is available, numerous studies have demonstrated the efficacy of other pyrazole derivatives in this model. For instance, various N-phenyl-5-substituted aryl-3-p-(fluorophenyl) pyrazoles have shown the ability to provide significant protection against carrageenan-induced edema in rats. researchgate.net Similarly, a new series of 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives were also found to be potent anti-inflammatory agents in the same model. nih.gov

In Vitro Assays (e.g., Protein Denaturation Method)

The protein denaturation method is a common in vitro assay to screen for anti-inflammatory activity. Inflammation can lead to the denaturation of proteins, and the ability of a compound to prevent this process is indicative of its potential anti-inflammatory effect.

In this assay, a solution of a protein, such as bovine serum albumin, is induced to denature by heat or other means. The test compound is added to the protein solution, and the degree of inhibition of denaturation is measured, often spectrophotometrically. The results are typically compared with a standard anti-inflammatory drug. For example, a study on fluorinated phenyl styryl ketones and N-phenyl-5-substituted aryl-3-p-(fluorophenyl) pyrazoles showed their ability to inhibit bovine serum albumin denaturation, with inhibition ranging from 12% to 21% for the pyrazole derivatives. researchgate.net

Other Investigated Biological Potentials

Beyond anti-inflammatory effects, pyrazole-containing compounds have been explored for a variety of other therapeutic applications.

Antioxidant Mechanisms

The antioxidant potential of a compound is its ability to neutralize harmful free radicals, which are implicated in various diseases. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method to evaluate this activity.

In the DPPH assay, the ability of the test compound to donate an electron or hydrogen atom to the stable DPPH radical is measured. This results in a color change of the DPPH solution from violet to yellow, which can be quantified spectrophotometrically. The percentage of radical scavenging activity is then calculated. While no specific DPPH assay results for this compound have been reported, studies on other pyrazole derivatives, such as 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives, have shown potent radical scavenging activity. nih.gov

Anticonvulsant Properties

The search for new antiepileptic drugs is an ongoing effort, and pyrazole derivatives have shown promise in this area. The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodents are the two most widely used primary screening models for anticonvulsant activity.

The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for absence seizures. In these tests, the ability of a compound to prevent or delay the onset of seizures induced by an electrical stimulus (MES) or a chemical convulsant (scPTZ) is evaluated. Although specific data for this compound is lacking, various other pyrazole derivatives have been shown to exhibit anticonvulsant activity in these models. nih.gov

Antiviral Activity

The emergence of viral diseases necessitates the discovery of new antiviral agents. Pyrazole derivatives have been investigated for their potential to inhibit the replication of various viruses.

In vitro antiviral assays typically involve infecting host cells with a specific virus and then treating the cells with the test compound. The ability of the compound to inhibit viral replication is then measured using various techniques, such as plaque reduction assays or monitoring the inhibition of virus-induced cytopathic effects. While there is no specific information on the antiviral activity of this compound, numerous studies have demonstrated the antiviral potential of other pyrazole derivatives against a range of viruses, including herpes simplex virus and various flaviviruses. nih.govoaijse.com

Neuroprotective Properties

The potential for pyrazole derivatives to exhibit neuroprotective effects is a growing area of interest in medicinal chemistry. These compounds are being explored for their capacity to mitigate neuronal damage and the progression of neurodegenerative diseases. nih.gov

Research into various pyrazole-containing molecules has indicated their promise in protecting nerve cells. For instance, a study on N-propananilide derivatives bearing a pyrazole ring demonstrated neuroprotective activity in a 6-hydroxydopamine (6-OHDA)-induced neurotoxicity model, which is relevant to Parkinson's disease research. nih.gov The study found that these compounds could protect neuronal cells from apoptosis by decreasing the levels of pro-apoptotic proteins like Bax and caspase-3. nih.gov

Furthermore, some pyrazole derivatives have been identified as inhibitors of enzymes implicated in neurodegenerative processes. For example, certain 1,3-diphenyl-1H-pyrazole derivatives containing a benzimidazole (B57391) skeleton have been evaluated for their potential in treating diseases like Alzheimer's by targeting relevant enzymes. nih.gov While these findings are for related pyrazole structures, they suggest that the 1,3-diaryl pyrazole scaffold, which is present in this compound, could be a key pharmacophore for neuroprotective activity.

It is important to note that specific experimental data on the neuroprotective effects of this compound itself is not currently available. The neuroprotective potential of this specific compound remains an area for future investigation.

Analgesic Properties

The analgesic effects of pyrazole derivatives are well-documented, with some of the earliest synthetic analgesics belonging to this class of compounds. nih.gov The core pyrazole structure is a key feature in several non-steroidal anti-inflammatory drugs (NSAIDs) known for their pain-relieving properties. nih.gov

Studies on compounds structurally similar to this compound have shown significant analgesic activity. For instance, a series of 1-phenyl-3-aryl-5-(4-alkoxyphenyl)-1H-pyrazoles were synthesized and evaluated for their analgesic effects. Within this series, a compound featuring a chlorophenyl group at the 5-position of the pyrazole ring was identified as the most potent. chitkara.edu.in This highlights the potential importance of the chlorophenyl substituent for analgesic activity.

Another study focused on 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one derivatives, which differ slightly in the pyrazole core structure. Several of these compounds exhibited significant analgesic properties. researchgate.net The research indicated that the presence of a 3-phenyl group contributed positively to the analgesic activity. researchgate.net

The table below summarizes the analgesic activity of some pyrazole derivatives that are structurally related to this compound. It is crucial to understand that these data are for analogous compounds and not for this compound itself.

Table 1: Analgesic Activity of Structurally Related Pyrazole Derivatives

| Compound/Derivative | Test Model | Result | Reference |

|---|---|---|---|

| 1-Phenyl-3-aryl-5-(chlorophenyl)-1H-pyrazole derivative | Tail-flick method in mice | Most active in the series | chitkara.edu.in |

| 1-Phenyl-1H-pyrazole-5-acetic acid | Acetic acid-induced writhing in mice | Appreciable analgesic activity | nih.gov |

| α-Methyl derivative of 1-phenyl-1H-pyrazole-5-acetic acid | Acetic acid-induced writhing in mice | Appreciable analgesic activity | nih.gov |

The mechanism by which many pyrazole derivatives exert their analgesic effects is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory and pain pathways. mdpi.com However, the specific mechanisms for the broader class of 1,3-diaryl pyrazoles are still under investigation and may involve other targets as well.

Structure Activity Relationship Sar and Pharmacophore Development

Correlation of Molecular Modifications with Biological Potency

The biological activity of the 1,5-diphenylpyrazole core can be significantly modulated by introducing various substituents on the phenyl rings and the pyrazole (B372694) nucleus. Systematic modifications have been explored to optimize compounds for a range of biological targets, including viral enzymes, proteases, and nuclear receptors.

Research into anti-HIV agents based on phenylpyrazole derivatives has demonstrated the impact of substitutions. nih.gov An initial lead compound was optimized by replacing a diazenyl group with an aminomethylene group and conducting parallel structural modifications on the benzyl (B1604629) group and the pyrazole ring. nih.gov This led to the development of derivatives with significantly enhanced potency. nih.gov For instance, the introduction of a 3',4'-dichloro-(1,1'-biphenyl)-3-yl group resulted in a compound six times more potent than the original lead. nih.gov

In the context of meprin inhibitors, the substitution pattern on the 3- and 5-phenyl rings of the pyrazole core plays a critical role. nih.gov The unsubstituted 3,5-diphenylpyrazole (B73989) itself shows high inhibitory activity against meprin α. nih.gov Introducing a second substituent to the phenyl rings was found to have only a marginal impact on inhibitory activity against both meprin α and β compared to monosubstituted analogs. nih.gov However, N-substitution on the pyrazole ring, for example with methyl or phenyl groups, led to a 4- to 6-fold decrease in activity against both meprin isoforms compared to the unsubstituted N-H pyrazole. nih.gov

Studies on 1,3-diphenyl-1H-pyrazole derivatives as peroxisome proliferator-activated receptor γ (PPARγ) partial agonists also highlight key SAR findings. A series of these derivatives were identified with nanomolar binding affinity. nih.gov The structure-activity relationships were further investigated using comparative molecular field analysis, providing insights into their partial agonistic effects. nih.gov

The following table summarizes the effects of specific molecular modifications on the biological potency of 1,5-diphenylpyrazole derivatives against various targets.

| Scaffold/Lead Compound | Modification | Target | Effect on Potency |

| Phenylpyrazole derivative | Replacement of diazenyl with aminomethylene group | Anti-HIV | Maintained or improved activity |

| Phenylpyrazole derivative | Addition of a 3',4'-dichloro-(1,1'-biphenyl)-3-yl group | Anti-HIV | 6-fold increase |

| 3,5-Diphenylpyrazole | N-methylation or N-phenylation | Meprin α and β | 4- to 6-fold decrease |

| 3,5-Diphenylpyrazole | Introduction of a second substituent on phenyl rings | Meprin α and β | Marginal impact |

Identification of Key Structural Motifs for Targeted Activities

The identification of specific structural motifs that are essential for biological activity is a cornerstone of medicinal chemistry. For the 1,5-diphenylpyrazole class of compounds, several key motifs have been recognized as critical for their interaction with various biological targets.

A foundational motif is the 3,5-diphenylpyrazole scaffold itself, which has been identified as a privileged structure for inhibiting meprin α. nih.gov The relative orientation of the two phenyl rings and the pyrazole core creates a specific hydrophobic and aromatic profile that is recognized by the active site of the enzyme. nih.gov

For antagonism of the transient receptor potential vanilloid subtype 1 (TRPV-1), substitutions at the N1 position of the pyrazole ring are crucial. Specifically, the presence of a 3-chlorophenyl or a 3-chloro-4-fluorophenyl group at this position has been shown to optimize antagonist activity. nih.gov This suggests that the electronic and steric properties of the substituent at N1 are a key determinant for potent TRPV-1 modulation. nih.gov

In the development of selective inhibitors for BRAFV600E and CRAF kinases, the N-(3-(3-alkyl-1H-pyrazol-5-yl) phenyl) aryl amide structure has been identified as a critical pharmacophore. nih.gov This extended motif, where the pyrazole is linked to a phenyl amide moiety, is designed to achieve selective inhibition, thereby potentially avoiding the paradoxical activation associated with some BRAF inhibitors. nih.gov

Furthermore, for factor Xa (fXa) inhibition, a critical enzyme in the coagulation cascade, optimization of the heterocyclic core led to the discovery of a novel pyrazole derivative with picomolar potency. nih.gov A key modification was the replacement of a highly basic benzamidine (B55565) group with a less basic benzylamine moiety . nih.gov This change was instrumental in improving oral bioavailability while maintaining high potency and selectivity. nih.gov

Pharmacophore Modeling for Rational Design

Pharmacophore modeling serves as a powerful tool in modern drug discovery, enabling the rational design of new molecules with desired biological activities. This computational approach identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for a molecule to interact with a specific biological target.

For 1,5-diarylpyrazole derivatives, pharmacophore models have been successfully employed to design novel anticancer agents. Fragment-based drug design, guided by molecular docking studies, has been used to develop pyrazole-based EGFR inhibitors. ekb.eg Docking simulations help to visualize and score the interactions between the designed compounds and the target's active site, allowing for the selection of poses with the highest predicted binding affinity. ekb.eg

In the pursuit of potent PPARγ partial agonists, a combined ligand-centric and receptor-centric virtual screening approach was used to identify the 1,3-diphenyl-1H-pyrazole scaffold. nih.gov Further computational analysis, including comparative molecular field analysis (CoMFA), helped to elucidate the structure-activity relationships and provided insights into the features responsible for the observed partial agonism. nih.gov

Hybrid 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models, such as CoMFA and CoMSIA (Comparative Molecular Similarity Indices Analysis), have been developed to guide the design of new polo-like kinase 1 (PLK1) inhibitors based on an aminopyrimidinyl pyrazole scaffold. mdpi.com These models generate contour maps that indicate regions where steric bulk, electrostatic charge, or hydrophobicity could be modified to enhance biological activity. mdpi.com By combining the information from these contour maps with molecular docking studies, a rational design strategy can be formulated to create more potent and selective inhibitors. mdpi.com

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule (ligand) and a protein's active site.

Molecular docking simulations are crucial for predicting how 1-(3-chlorophenyl)-5-phenyl-1H-pyrazole might interact with various biological targets. These simulations calculate the binding affinity, often expressed as a binding energy (in kcal/mol), which indicates the strength of the interaction. A lower binding energy suggests a more stable complex.

Table 1: Illustrative Binding Affinities of Related Pyrazole (B372694) Derivatives

| Compound/Derivative | Target Protein | Predicted Binding Affinity (kJ/mol) |

|---|---|---|

| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | VEGFR-2 (2QU5) | -10.09 |

| 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | Aurora A (2W1G) | -8.57 |

| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | CDK2 (2VTO) | -10.35 |

Note: This data is for illustrative purposes and represents findings for related pyrazole derivatives, not this compound itself. nih.govbioinformation.netresearchgate.net

The stability of a ligand-protein complex is governed by various noncovalent interactions. Molecular docking can elucidate these interactions, such as hydrogen bonds, pi-pi stacking, and van der Waals forces, between this compound and the amino acid residues of a target protein.

For example, the nitrogen atoms of the pyrazole ring are potential hydrogen bond acceptors, while the phenyl rings can participate in pi-pi stacking and hydrophobic interactions. The chlorine atom on the phenyl ring can also form halogen bonds. In studies of related pyrazoline compounds, weak intramolecular and intermolecular interactions, including C-H···O and C-H···N hydrogen bonds, have been observed to stabilize the crystal structure. mdpi.com The analysis of these interactions is critical for understanding the specificity and affinity of the binding.

By analyzing the docked conformation, it is possible to identify the key amino acid residues in the protein's active site that are crucial for the interaction with the ligand. This information is invaluable for understanding the mechanism of action and for designing more potent and selective inhibitors. For instance, in a docking study of pyrazole derivatives with the GlcN-6-P enzyme, specific residues like ASP354, SER349, and GLN348 were identified as forming hydrogen bonds with the ligand.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic view of the ligand-protein complex over time, offering insights into its stability and conformational changes. While molecular docking provides a static snapshot of the interaction, MD simulations can confirm the stability of the docked pose and reveal the flexibility of the ligand and the protein. Studies on other pyrazole derivatives have utilized MD simulations to analyze the stability of docking results, showing minor conformational changes and fluctuations, which indicate good stability of the complex.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for studying the intrinsic properties of a molecule like this compound.

DFT calculations are employed to determine the most stable three-dimensional structure of a molecule by optimizing its geometry. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation. Studies on structurally similar pyrazoline derivatives have shown that DFT methods, such as B3LYP with a 6-311G** basis set, can accurately reproduce experimentally determined structural parameters. mdpi.comresearchgate.net

Furthermore, DFT calculations provide a wealth of information about the electronic properties of the molecule, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A comprehensive DFT study on a related pyrazole carboxylic acid derivative revealed a HOMO-LUMO energy gap of approximately 4.458 eV, suggesting high electronic stability. nih.gov The MEP map visually represents the regions of positive and negative electrostatic potential on the molecule's surface, which is crucial for understanding its intermolecular interactions.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of a molecule. ijbiotech.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions, acting as the primary electron donor and acceptor, respectively. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability, chemical reactivity, and electronic transport properties. A smaller HOMO-LUMO gap generally implies higher reactivity.

For 1,5-diarylpyrazoles, the HOMO is typically localized on the pyrazole ring and the phenyl group at the 5-position, while the LUMO is often distributed over the pyrazole ring and the phenyl group at the 1-position. In the case of this compound, the electron-withdrawing nature of the chlorine atom on the phenyl ring at the 1-position would be expected to influence the energy of the LUMO.

Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound

| Parameter | Predicted Value | Significance |

| HOMO Energy | ~ -6.0 to -7.0 eV | Indicates the electron-donating ability. |

| LUMO Energy | ~ -1.5 to -2.5 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | ~ 4.0 to 5.0 eV | Suggests good kinetic stability. |

Note: These values are estimations based on data for similar 1,5-diarylpyrazole structures and would require specific DFT calculations for this compound for precise determination.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is crucial for understanding intermolecular interactions, such as drug-receptor binding. In an MEP map, regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrazole ring and the chlorine atom, making these sites potential hydrogen bond acceptors. The hydrogen atoms of the phenyl rings would exhibit positive potential.

High-Throughput Virtual Screening (HTVS) for Novel Lead Identification

High-Throughput Virtual Screening (HTVS) is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov Given that pyrazole derivatives are known to exhibit a wide range of biological activities, HTVS is a valuable strategy for identifying new therapeutic applications for compounds like this compound.

In a typical HTVS workflow, the three-dimensional structure of the target protein is used to create a virtual model of its binding site. The this compound molecule would then be computationally "docked" into this site to predict its binding affinity and pose. This process can be repeated for thousands of different target proteins to identify potential biological targets for this compound.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The success of a drug candidate is not only dependent on its biological activity but also on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction models are used to estimate these properties early in the drug discovery process, helping to identify compounds with favorable drug-like characteristics.

For this compound, various ADME parameters can be predicted using computational tools. These predictions are based on the molecule's structural features and physicochemical properties.

Table 2: Predicted ADME Properties of this compound

| ADME Property | Predicted Characteristic | Implication for Drug Development |

| Absorption | ||

| Human Intestinal Absorption (HIA) | Good | Likely to be well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | Moderate to High | Suggests good potential for crossing the intestinal barrier. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Likely | The molecule's size and lipophilicity may allow it to cross into the central nervous system. |

| Plasma Protein Binding (PPB) | High | Expected to bind significantly to plasma proteins, which can affect its free concentration. |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | Potential for inhibition of certain CYP isozymes | Needs to be experimentally verified to avoid drug-drug interactions. |

| Excretion | ||

| Renal Organic Cation Transporter | Unlikely to be a substrate | Excretion may occur through other pathways. |

| Drug-Likeness | ||

| Lipinski's Rule of Five | Compliant | The molecule likely possesses physicochemical properties consistent with known oral drugs. |

Note: These are predictive values based on computational models and require experimental validation.

Future Perspectives and Research Directions

Rational Design of Novel Pyrazole (B372694) Analogues for Enhanced and Specific Bioactivity

The rational design of new pyrazole analogues is a key area of research aimed at improving their biological activity and specificity. This involves a deep understanding of structure-activity relationships (SAR) and the use of techniques like bioisosteric replacement.

Structure-Activity Relationship (SAR) Studies

SAR studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For pyrazole derivatives, SAR studies have revealed that the nature and position of substituents on the phenyl rings and the pyrazole core are critical for their activity. For instance, in the 1,5-diarylpyrazole series, the lipophilicity of substituents on the pyrazole core can significantly influence activity. acs.org The addition of a 3-chlorophenyl group at the N1 position of the pyrazole C-region has been noted to optimize antagonism of the transient receptor potential vanilloid subtype 1 (TRPV-1). nih.gov

Furthermore, research on various pyrazole derivatives has demonstrated that substitutions on the phenyl rings can modulate their anti-inflammatory, anticancer, and other biological activities. nih.govnih.govresearchgate.net For example, the introduction of different lipophilic moieties at the N-position of 3,5-diphenylpyrazoles can alter their inhibitory activity against enzymes like meprin α and β. nih.gov A close correlation between the biological results in imidazole (B134444) and pyrazole series has been observed, suggesting that SAR data from one series can inform the design of the other. nih.govacs.org

Bioisosteric Replacement Strategies

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic properties. In the context of 1,5-diarylpyrazoles, various heterocyclic rings have been designed as bioisosteres of the pyrazole moiety. acs.orgnih.gov For example, thiazoles, triazoles, and imidazoles have been investigated as replacements for the pyrazole ring in analogues of rimonabant (B1662492), a potent CB1 receptor antagonist. acs.orgnih.govacs.org These bioisosteric replacements have led to compounds with retained or even enhanced biological activity. acs.orgnih.gov

However, it is important to note that isosteric replacement does not always result in bioisosteres with the desired activity. acs.org For instance, replacing the pyrazole in some anti-inflammatory agents with triazole or imidazole skeletons has led to a loss of activity. acs.org Similarly, replacing the pyrazole 5-aryl substituent with a 2-thienyl moiety appended with an alkynyl unit has led to a novel class of potent CB1 receptor antagonists. researchgate.net

| Original Moiety | Bioisosteric Replacement | Outcome |

| Pyrazole | Thiazole | Retained CB1 antagonistic activity |

| Pyrazole | Triazole | Retained CB1 antagonistic activity |

| Pyrazole | Imidazole | Retained CB1 antagonistic activity |

| Pyrazole 3-carboxamide | 5-alkyl oxadiazole | Promising CB1 receptor antagonists |

| Pyrazole 5-aryl | 2-thienyl with alkynyl unit | Potent CB1 receptor antagonists |

Integration of Advanced Synthetic and Computational Methodologies

The development of novel pyrazole derivatives is increasingly reliant on the integration of advanced synthetic techniques and computational modeling. These approaches facilitate the efficient synthesis of complex molecules and provide valuable insights into their biological activities.

Advanced Synthetic Methodologies

The synthesis of substituted pyrazoles has traditionally been achieved through cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or cycloaddition of 1,3-dipoles to dipolarophiles. nih.gov Modern synthetic chemistry offers a variety of advanced methods to create diverse pyrazole libraries. These include multicomponent one-pot processes, photoredox reactions, and transition-metal catalyzed reactions. nih.gov For instance, the synthesis of 1,3,5-triphenyl pyrazolines can be achieved through a one-pot reaction of aromatic ketones, aldehydes, and hydrazine (B178648) in basic conditions, followed by oxidative aromatization. researchgate.net The Vilsmeier-Haack reaction has been used to obtain 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a key intermediate for further derivatization. mdpi.com

Computational Chemistry and Molecular Modeling

Computational tools play a crucial role in modern drug discovery. Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govacs.org Both 2D-QSAR and 3D-QSAR models have been developed for various pyrazole derivatives to predict their activity as enzyme inhibitors. nih.govacs.orgrsc.org These models help in designing new compounds with potentially higher potency. nih.govacs.orgresearchgate.net

Molecular docking studies are another powerful computational tool used to predict the binding orientation of a small molecule to its protein target. nih.govacs.orgrsc.org This information is invaluable for understanding the mechanism of action and for designing more potent and selective inhibitors. nih.govacs.orgrsc.org For example, docking studies have been used to investigate the binding pattern of pyrazole derivatives with EGFR kinase and to identify structural features necessary for biological activity. nih.govacs.org Molecular dynamics simulations can further validate the stability of these compounds within the catalytic domain of their target proteins. rsc.orgrsc.org

Exploration of Pyrazole-Based Scaffolds as Multifunctional Therapeutic Agents

The versatility of the pyrazole scaffold allows for the design of compounds that can interact with multiple biological targets, leading to the development of multifunctional therapeutic agents. This approach is particularly promising for complex diseases where targeting a single pathway may not be sufficient.

Designing Dual-Target or Multi-Target Ligands

Many diseases involve complex pathological processes, and drugs that can modulate multiple targets simultaneously may offer therapeutic advantages. The pyrazole scaffold has been used to develop dual inhibitors of various enzymes. For example, some pyrazole derivatives have been designed as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), or as dual inhibitors of mTOR and phosphoinositide 3-kinase (PI3K). nih.govnih.gov The design of such multi-target agents can lead to enhanced efficacy and a broader spectrum of activity. nih.gov

Polypharmacology and Repurposing of Pyrazole Derivatives

Polypharmacology is the concept that a single drug can interact with multiple targets. This can be both a desired effect, as in the case of multi-target drugs, or an undesired effect leading to side effects. Understanding the polypharmacology of pyrazole derivatives is crucial for their development as safe and effective therapeutic agents. The pyrazole core is present in several multi-kinase inhibitors currently in clinical trials, highlighting the potential of this scaffold in targeting multiple pathways. nih.gov The exploration of the full pharmacological profile of existing pyrazole compounds could also lead to their repurposing for new therapeutic indications.

| Compound Class | Targeted Enzymes/Receptors | Therapeutic Area |

| Pyrazole Derivatives | Cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) | Anti-inflammatory |

| Pyrazole Derivatives | mTOR and phosphoinositide 3-kinase (PI3K) | Anticancer |

| Diaryl Pyrazole Derivatives | Cyclooxygenase-2 (COX-2) | Anti-inflammatory, Anticancer |

| Pyrazole-containing inhibitors | Topoisomerase, Eg5, MDM2, COX-2, hCA IX isoenzyme | Anticancer |

Q & A

Q. How are enzyme inhibition assays designed for pyrazole derivatives?

- Use fluorogenic substrates (e.g., Z-GGR-AMC for factor Xa) in 96-well plates. IC₅₀ values are calculated via nonlinear regression, with corrections for solvent effects (e.g., DMSO < 1% v/v). Positive controls (e.g., rivaroxaban) validate assay reproducibility .

Data Contradiction Analysis

Q. Why do some studies report conflicting antibacterial potencies for structurally similar analogs?

Q. How to interpret divergent results in kinase inhibition assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.